molecular formula C11H15N3O B13622905 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile

Cat. No.: B13622905
M. Wt: 205.26 g/mol
InChI Key: QNIOBXDXQLZFBG-UHFFFAOYSA-N
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Description

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Functional Groups: Amino and oxo groups are introduced through substitution or addition reactions.

    Attachment of the Butanenitrile Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanoic acid
  • 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanamide

Uniqueness

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(5-amino-2-oxopyridin-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C11H15N3O/c1-11(2,8-12)5-6-14-7-9(13)3-4-10(14)15/h3-4,7H,5-6,13H2,1-2H3

InChI Key

QNIOBXDXQLZFBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C=CC1=O)N)C#N

Origin of Product

United States

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